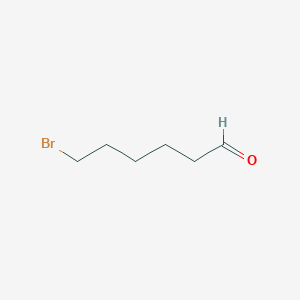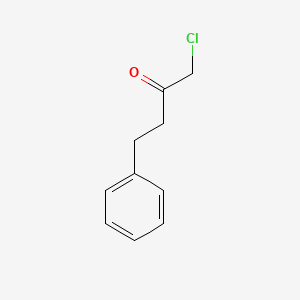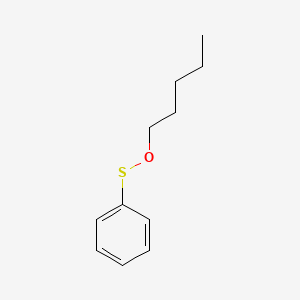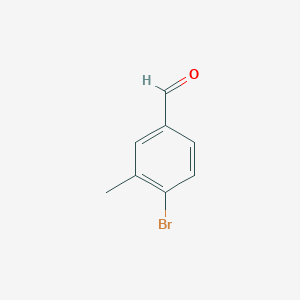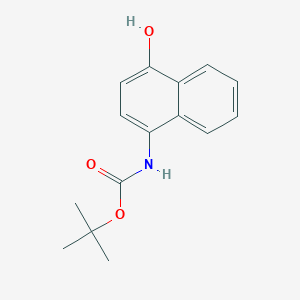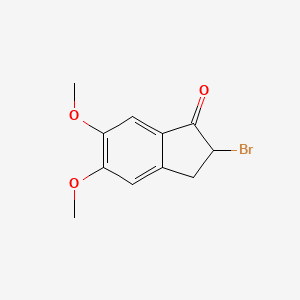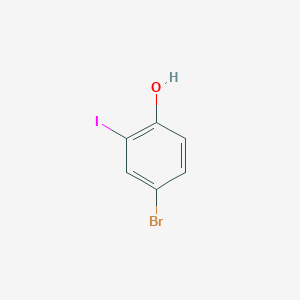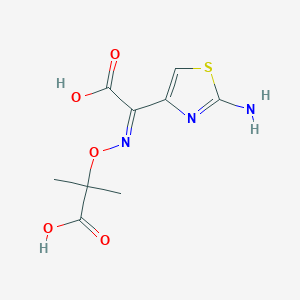
(Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid is a derivative of aminothiazol, which is a core structure for various biologically active compounds. The presence of the aminothiazol moiety suggests potential applications in pharmaceuticals, particularly in the synthesis of heterocyclic systems that are often found in drug molecules.
Synthesis Analysis
The synthesis of related heterocyclic systems has been demonstrated using similar compounds. For instance, Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was utilized to prepare a range of substituted fused pyrimidinones and other heterocyclic compounds. The process involved the removal of the benzyloxycarbonyl group to yield amino-substituted heterocycles with high selectivity and yields . This suggests that the synthesis of (Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid could potentially follow similar pathways, with the possibility of high yields and selectivity.
Molecular Structure Analysis
Chemical Reactions Analysis
While the specific chemical reactions of (Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid are not detailed in the provided papers, the related compound mentioned in paper underwent catalytic transfer hydrogenation and treatment with hydrogen bromide in acetic acid to selectively remove protective groups. This indicates that the compound may also be amenable to similar reactions, which could be useful in further synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of (Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid are not explicitly covered in the provided papers. However, the solubility of a closely related compound, (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid, in various solvents was the subject of discussion and analysis . This suggests that solubility studies are relevant for understanding the behavior of such compounds in different environments, which is critical for their application in drug formulation and synthesis.
科学的研究の応用
Chemistry and Synthesis
The compound has been explored in the chemistry of 2-aminothiazol-4-ylacetic acid derivatives, leading to the synthesis of various protected acids and analogues. For instance, Hardy et al. (1984) demonstrated the preparation of N-protected 2-aminothiazol-4-ylacetic acid derivatives, which are key intermediates in the synthesis of various compounds, including penicillins (Hardy, Harrington, & Stachulski, 1984).
Solubility and Physical Properties
Zhou et al. (2011) investigated the solubility of this compound in different solvents, providing crucial information on its physical properties, which is essential for its application in various scientific and industrial processes (Zhou et al., 2011).
Biological Applications
The compound has shown potential in biological applications. Karabasannavar et al. (2017) synthesized a Schiff base ligand related to this compound and studied its antimicrobial and DNA cleavage activities, indicating its potential in therapeutic and diagnostic applications (Karabasannavar, Allolli, & Kalshetty, 2017). Additionally, Nemet et al. (2006) explored its role in the formation of advanced glycation end-products, which are relevant in the study of diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis and Modification Techniques
Several studies focus on the synthesis and modification of this compound to derive new substances with potential applications. For example, McQuade and Lippard (2010) developed cell-trappable fluorescent probes for Zn(II) detection, which are crucial for biological and chemical sensing applications (McQuade & Lippard, 2010).
Structural and Isomerization Studies
The structural properties and isomerization behavior of this compound and its derivatives have been investigated, contributing to a deeper understanding of their chemical behavior. For instance, Trujillo-Ferrara et al. (2004) studied the E and Z isomers of a related compound, highlighting the importance of structural analysis in understanding the chemical properties (Trujillo-Ferrara et al., 2004).
Synthesis and Activity of Derivatives
Sakagami et al. (1991) synthesized derivatives of this compound, demonstrating their antibacterial activity against various strains, including beta-lactamase-producing bacteria (Sakagami et al., 1991).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes toxicity information, handling and storage conditions, and disposal methods.
将来の方向性
This involves understanding the potential future applications and research directions for the compound. It includes potential uses, ongoing research, and areas of interest for future study.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “(Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. Alternatively, websites like Google Scholar or PubMed can be good places to start for freely available information. Always make sure to evaluate the reliability of your sources when conducting research.
特性
IUPAC Name |
2-[(Z)-[(2-amino-1,3-thiazol-4-yl)-carboxymethylidene]amino]oxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5S/c1-9(2,7(15)16)17-12-5(6(13)14)4-3-18-8(10)11-4/h3H,1-2H3,(H2,10,11)(H,13,14)(H,15,16)/b12-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCBMEHASYISTH-XGICHPGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

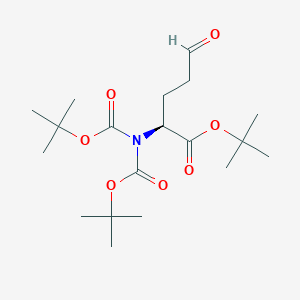
![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)
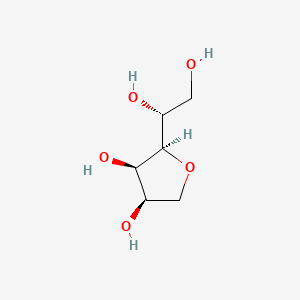
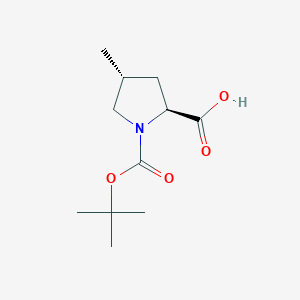
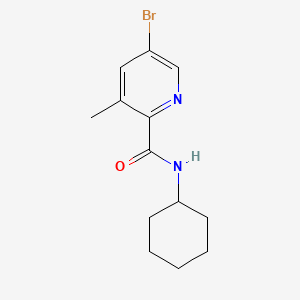
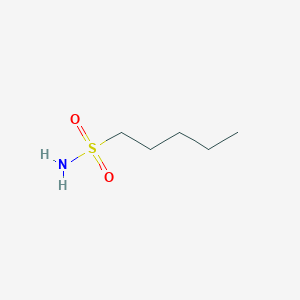
![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)
